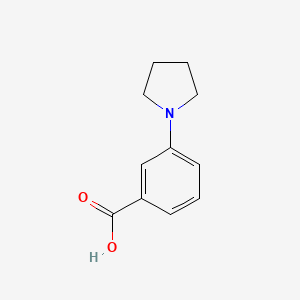

3-(Pyrrolidin-1-yl)benzoic acid

CAS No.: 72548-79-9

Cat. No.: VC2320520

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72548-79-9 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 3-pyrrolidin-1-ylbenzoic acid |

| Standard InChI | InChI=1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) |

| Standard InChI Key | HRVWGEKZONYEMK-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC=CC(=C2)C(=O)O |

| Canonical SMILES | C1CCN(C1)C2=CC=CC(=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

3-(Pyrrolidin-1-yl)benzoic acid, also known as 3-(1-Pyrrolidinyl)benzoic acid or 1-(3-Carboxyphenyl)pyrrolidine, is a heterocyclic compound containing both a carboxylic acid functional group and a nitrogen-containing pyrrolidine ring. The compound has a CAS registry number of 72548-79-9 and consists of a benzoic acid core with a pyrrolidine group attached at the meta position (carbon-3) of the benzene ring . The molecular structure combines the acidic properties of benzoic acid with the basic nitrogen functionality of pyrrolidine, creating a compound with potentially interesting chemical reactivity and biological activity profiles.

Molecular Identification

The compound is definitively identified through several standard chemical identifiers, making it recognizable and traceable through chemical databases and literature . These identifiers ensure proper compound identification across different naming conventions and systems.

Table 1: Chemical Identifiers of 3-(Pyrrolidin-1-yl)benzoic acid

| Identifier Type | Value |

|---|---|

| CAS Number | 72548-79-9 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| InChI Key | HRVWGEKZONYEMK-UHFFFAOYSA-N |

| InChI | InChI=1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) |

The structure combines a benzoic acid moiety with a pyrrolidine ring, creating a compound with both acidic and basic functional groups. This dual functionality potentially enables interesting chemical behavior, including zwitterionic character under certain pH conditions, which may contribute to its solubility properties and potential biological interactions.

Physical and Chemical Properties

3-(Pyrrolidin-1-yl)benzoic acid exhibits physical and chemical properties that reflect both its aromatic carboxylic acid nature and the influence of the pyrrolidine substituent. Understanding these properties is essential for predicting its behavior in various chemical environments and potential applications .

Physical Properties

The compound exists as a solid at room temperature with a relatively high melting point, indicating significant intermolecular forces, likely including hydrogen bonding through the carboxylic acid group. Its physical properties are summarized in the table below.

Table 2: Physical Properties of 3-(Pyrrolidin-1-yl)benzoic acid

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | At room temperature |

| Melting Point | 215°C | Experimentally determined |

| Boiling Point | 384.1±25.0°C | At 760 mmHg (predicted) |

| Density | 1.2±0.1 g/cm³ | Predicted value |

| LogP | 2.09 | Indicates moderate lipophilicity |

| Flash Point | 186.1±23.2°C | Predicted value |

| Vapor Pressure | 0.0±0.9 mmHg | At 25°C (predicted) |

| Refractive Index | 1.598 | Predicted value |

The relatively high melting and boiling points suggest strong intermolecular interactions, which is consistent with its molecular structure containing hydrogen bond donors and acceptors. The moderate LogP value of 2.09 indicates a balance between hydrophilic and lipophilic properties, which may be advantageous for certain pharmaceutical applications where membrane permeability is important .

Chemical Properties

The chemical reactivity of 3-(Pyrrolidin-1-yl)benzoic acid is primarily determined by its carboxylic acid group and the basic nitrogen of the pyrrolidine ring . The carboxylic acid functionality can participate in typical acid-base reactions, esterification, and amide formation, while the pyrrolidine nitrogen provides a basic site for potential salt formation or other interactions.

Table 3: Chemical Properties of 3-(Pyrrolidin-1-yl)benzoic acid

| Property | Value | Significance |

|---|---|---|

| pKa | 3±0.10 | Predicted value, indicates acidity of carboxylic group |

| Polar Surface Area | 40.54 Ų | Affects membrane permeability |

| Hydrogen Bond Donors | 1 | Carboxylic acid OH group |

| Hydrogen Bond Acceptors | 3 | Oxygen atoms and nitrogen atom |

| Recommended Storage | Sealed in dry conditions, room temperature | For maintaining stability |

The predicted pKa value of approximately 3 indicates that the compound is a moderately strong acid, comparable to other benzoic acid derivatives. This acidity is influenced by the pyrrolidine group, which may have electronic effects on the aromatic ring and consequently on the acidity of the carboxylic acid group .

Applications and Research Context

Related Research on Structural Analogues

Research on similar pyrrolidine-containing compounds suggests potential biological activity. For instance, 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives have shown promising antibacterial properties . These compounds have demonstrated activity against drug-resistant Staphylococcus aureus strains, Mycobacterium tuberculosis, and Bacillus anthracis, suggesting that compounds containing the pyrrolidin-1-yl motif may have antimicrobial potential .

The structural features of 3-(Pyrrolidin-1-yl)benzoic acid—combining an aromatic ring, a basic nitrogen, and a carboxylic acid group—are common motifs in pharmaceutically active compounds. These features enable multiple interaction points with biological targets, such as hydrogen bonding, ionic interactions, and π-stacking, which can contribute to binding affinity with proteins and receptors.

| Supplier | Contact Information | Product Details |

|---|---|---|

| BeiJing Hwrk Chemicals Limited | Tel: 0757-86329057, 18934348241 Email: sales4.gd@hwrkchemical.com | Purity typically 97-98% |

| Wuhan Chemwish Technology Co., Ltd | Tel: 86-027-67849912 Email: sales@chemwish.com | Available in research quantities |

| Capot Chemical Co., Ltd | Tel: +86 (0) 571 85 58 67 18 Email: sales@capotchem.com | Various pack sizes available |

| JinYan Chemicals (ShangHai) Co., Ltd. | Tel: 13817811078 Email: sales@jingyan-chemical.com | Custom synthesis options may be available |

| Shanghai civi chemical technology co., Ltd | Tel: 86-21-34053660 Email: sale@labgogo.com | Research grade available |

| Fine Technology Industry | Catalog No: FT-0648048 | 98% purity, available in 1g, 5g, and bulk quantities |

The compound is typically available in various pack sizes ranging from milligram quantities for analytical purposes to gram quantities for research applications, with bulk options available for larger scale requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume